Z-LEU-MET-OH
Overview
Description
Z-LEU-MET-OH is a compound that belongs to the class of amino acid derivatives. It is a leucine derivative, which means it is structurally related to the amino acid leucine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-LEU-MET-OH typically involves the protection of the amino group of leucine with a phenylmethoxycarbonyl (Cbz) group. This is followed by the coupling of the protected leucine with methionine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the final product. The process typically includes multiple steps of protection, coupling, and deprotection to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions
Z-LEU-MET-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The phenylmethoxycarbonyl group can be removed under reductive conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Deprotected leucine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-LEU-MET-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its role in protein synthesis and degradation.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialized peptides and proteins for research and development.
Mechanism of Action
The mechanism of action of Z-LEU-MET-OH involves its interaction with specific molecular targets and pathways. The compound can be incorporated into peptides and proteins, influencing their structure and function. It may also act as a substrate for enzymes involved in peptide synthesis and degradation, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-[(Phenylmethoxy)carbonyl]-L-leucine: A leucine derivative with similar protective groups.
N-[(Phenylmethoxy)carbonyl]-L-leucylglycine: A dipeptide with glycine instead of methionine.
N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide: A more complex peptide derivative.
Uniqueness
Z-LEU-MET-OH is unique due to its specific combination of leucine and methionine residues, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-13(2)11-16(17(22)20-15(18(23)24)9-10-27-3)21-19(25)26-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPLXRUAUHMTGJ-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18830-16-5 | |
Record name | L-Methionine, N-[(phenylmethoxy)carbonyl]-L-leucyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18830-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-methionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018830165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]-L-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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